Carnidazole-d3 is a deuterated derivative of Carnidazole, a compound known for its antiprotozoal properties. The chemical formula for Carnidazole-d3 is , with a molecular weight of approximately 247.34 g/mol. It is primarily utilized in research settings, particularly in studies involving protozoan infections such as those caused by Trichomonas gallinae and Giardia lamblia . The deuterium labeling enhances its utility in metabolic studies and pharmacokinetic investigations, allowing researchers to track the compound's behavior in biological systems.
The precise mechanisms and products of these reactions can vary based on experimental conditions and the presence of other reagents.
Carnidazole-d3 exhibits significant antiprotozoal activity, particularly against Trichomonas gallinae. This compound acts by disrupting the metabolic processes of the protozoan, leading to cell death. The deuterated form allows for enhanced tracking and understanding of its pharmacodynamics and pharmacokinetics in biological systems. Studies have shown that Carnidazole is effective in treating infections caused by various protozoa, making it a valuable compound in veterinary and medical applications .
The synthesis of Carnidazole-d3 typically involves:
The specific synthetic route may vary depending on the desired yield and purity levels.
Carnidazole-d3 is primarily used in research contexts, including:
Interaction studies involving Carnidazole-d3 focus on its behavior in biological systems, particularly how it interacts with enzymes and other biomolecules. These studies help elucidate:
Such studies are crucial for developing effective treatment regimens and understanding resistance mechanisms.
Several compounds share structural similarities with Carnidazole-d3, including:
| Compound | Structure Type | Antiprotozoal Activity | Unique Features |
|---|---|---|---|
| Carnidazole-d3 | Deuterated nitroimidazole | Yes | Enhanced tracking in metabolic studies |
| Metronidazole | Nitroimidazole | Yes | Commonly used; broad-spectrum activity |
| Tinidazole | Nitroimidazole | Yes | Improved absorption; longer half-life |
| Secnidazole | Nitroimidazole | Yes | Single-dose treatment option |
Carnidazole-d3 stands out due to its deuterated form, which facilitates advanced research applications that require precise tracking of drug metabolism and interactions within biological systems .
Carnidazole-d3 (IUPAC name: O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate-d3) is a deuterium-labeled derivative of carnidazole, with three hydrogen atoms replaced by deuterium at specific methyl group positions. Its molecular formula is C8H9D3N4O3S, yielding a molecular weight of 247.29 g/mol. The compound is systematically identified by CAS registry number 171364-40-2 and PubChem CID 171364402. Synonyms include HY-119900S and CS-1016762, reflecting its role as a stable isotope-labeled internal standard in analytical workflows.
Table 1: Key identifiers of Carnidazole-d3
| Property | Value |
|---|---|
| Molecular Formula | C8H9D3N4O3S |
| Exact Mass | 247.29 g/mol |
| IUPAC Name | O-methyl N-[2-(2-(trideuteriomethyl)-5-nitroimidazol-1-yl)ethyl]carbamothioate |
| CAS Registry Number | 171364-40-2 |
| Isotopic Composition | Three deuterium atoms at C2 methyl group |
Carnidazole-d3 shares structural homology with its parent compound carnidazole (C8H12N4O3S), differing only in the isotopic substitution at the 2-methyl group of the imidazole ring. This modification preserves the pharmacophoric nitroimidazole core, which enables redox activation in anaerobic microorganisms. Comparative analysis with classical 5-nitroimidazoles like metronidazole reveals conserved structural motifs:
Table 2: Structural comparison of nitroimidazole derivatives
| Compound | R1 (C2) | R2 (C1) | Nitro Position | |
|---|---|---|---|---|
| Carnidazole | CH3 | SCH2OCH3 | 5 | |
| Carnidazole-d3 | CD3 | SCH2OCH3 | 5 | |
| Metronidazole | CH2CH2OH | CH2CH2OH | 5 | |
| Ronidazole-d3 | CD3 | OCONH2 | 5 |
Deuterium incorporation in carnidazole-d3 exploits the kinetic isotope effect (KIE), where C-D bonds exhibit ~6-10x slower cleavage rates compared to C-H bonds. This property enables two key applications:
The strategic placement of deuterium in carnidazole-d3 avoids disruption of the nitroimidazole’s redox potential (E1/2 ≈ -450 mV vs. SCE), ensuring retained reactivity with microbial ferredoxin-mediated reduction systems. This balance between isotopic labeling and functional group preservation makes it an indispensable tool for studying nitroimidazole bioactivation mechanisms.
Carnidazole-d3 represents a deuterated analog of carnidazole, a nitroimidazole derivative with the molecular formula C8H12N4O3S that serves as an antiprotozoal agent [1] [2]. The parent compound, carnidazole, features a 2-methyl-5-nitroimidazole core structure linked to an O-methyl carbamothioate moiety through an ethyl bridge [3] [4]. The strategic incorporation of deuterium atoms into this molecular framework requires sophisticated synthetic methodologies that can achieve selective isotopic substitution while maintaining the structural integrity and biological relevance of the parent compound.
The synthesis of Carnidazole-d3 can be approached through multiple deuteration strategies, each targeting specific positions within the molecular structure for isotopic substitution [10] [11]. The most viable synthetic pathways involve hydrogen isotope exchange reactions and de novo synthesis using deuterated building blocks.
Hydrogen isotope exchange represents the most direct approach for deuterium incorporation into the carnidazole framework [10] [14]. For nitroimidazole derivatives such as carnidazole, selective deuteration can be achieved through acid-catalyzed or base-catalyzed exchange reactions using deuterium oxide as the isotope source [17] [18].
The imidazole ring system in carnidazole provides multiple sites for potential deuteration, including the C-2, C-4, and C-5 positions, as well as the N-1 position [17] [18]. Research has demonstrated that imidazole derivatives can undergo efficient deuteration under specific reaction conditions, with the choice of catalyst and reaction environment determining the selectivity and extent of isotopic incorporation [17] [18].
For acid-catalyzed deuteration, conditions typically involve treatment with deuterium chloride in deuterium oxide at elevated temperatures ranging from 100 to 140 degrees Celsius [18]. Under these conditions, the acidic protons of the imidazole ring undergo rapid exchange with deuterium, leading to selective incorporation at the C-2 and C-5 positions [18]. The reaction proceeds through protonation of the imidazole nitrogen, followed by tautomerization and subsequent deuterium incorporation [18].
Base-catalyzed deuteration employs sodium deuteroxide or potassium deuteroxide in deuterium oxide at similar temperatures [18]. This approach facilitates more extensive deuteration, potentially affecting all exchangeable positions within the imidazole ring system [18]. The mechanism involves deprotonation of acidic hydrogen atoms followed by reprotonation with deuterium from the solvent medium [18].
Transition metal-catalyzed deuteration offers enhanced selectivity and control over the deuteration process [33] [34]. Iridium-based catalysts have shown particular efficacy in directed hydrogen isotope exchange reactions, providing access to specific deuteration patterns through coordination-assisted activation [33].
Palladium-catalyzed deuteration represents another viable approach, particularly for aromatic systems [17]. The use of palladium on carbon in the presence of deuterium gas or deuterium oxide can facilitate selective deuteration of the imidazole ring while preserving other functional groups within the carnidazole structure [17].
Silver-catalyzed hydrogen isotope exchange has emerged as a promising methodology for nitroaromatic compounds [34]. This approach utilizes silver salts as catalysts in combination with deuterium oxide, enabling selective deuteration of aromatic positions while maintaining compatibility with nitro functionality [34].
Electrochemical approaches provide an alternative route for deuterium incorporation, particularly for compounds containing reducible functional groups [31] [38]. The electrochemical reduction of carnidazole in the presence of deuterium oxide can facilitate selective deuteration while avoiding the use of expensive catalysts or harsh reaction conditions [31] [38].
The electrochemical deuteration process typically employs a simple cell setup with platinum or lead electrodes, operating at room temperature under atmospheric pressure [31] [38]. The reaction proceeds through electrochemical activation of the substrate, followed by deuterium incorporation from the deuterium oxide medium [31] [38].
The optimization of isotopic purity and yield in Carnidazole-d3 synthesis requires careful control of reaction parameters and systematic evaluation of synthetic conditions [22] [23]. Multiple factors influence the success of deuteration reactions, including temperature, pressure, catalyst loading, reaction time, and deuterium source purity.
Temperature plays a critical role in determining both the rate of deuterium incorporation and the extent of isotopic exchange [39] [41]. For hydrogen isotope exchange reactions involving imidazole derivatives, optimal temperatures typically range from 80 to 160 degrees Celsius, with higher temperatures favoring more complete deuteration but potentially leading to decomposition or side reactions [18] [39].
| Temperature Range (°C) | Deuterium Incorporation (%) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| 80-100 | 65-75 | 24-48 | 85-90 |
| 100-120 | 75-85 | 12-24 | 80-85 |
| 120-140 | 85-95 | 6-12 | 75-80 |
| 140-160 | 90-99 | 3-6 | 70-75 |
Pressure optimization is particularly relevant for reactions involving deuterium gas or when conducting reactions under sealed conditions [40] [41]. Elevated pressures can enhance the driving force for deuterium incorporation while preventing the loss of volatile deuterated intermediates [40] [41].
The choice of catalyst significantly impacts both the selectivity and efficiency of deuteration reactions [33] [39]. Homogeneous catalysts generally provide superior selectivity compared to heterogeneous systems, but may present challenges in terms of catalyst recovery and product purification [33] [39].
For iridium-catalyzed deuteration, optimal catalyst loadings typically range from 1 to 5 mole percent relative to the substrate [33]. Higher catalyst loadings can accelerate the reaction but may lead to increased side reactions or catalyst decomposition [33].
Palladium-based catalysts often require lower loadings, with effective deuteration achievable at 0.5 to 2 mole percent catalyst loading [17]. The use of supported palladium catalysts can facilitate catalyst recovery and recycling, improving the overall economics of the deuteration process [17].
The selection of appropriate solvents is crucial for achieving high isotopic purity and yield in deuteration reactions [22] [28]. Protic solvents, particularly deuterium oxide, serve as both solvent and deuterium source, but their use must be carefully optimized to prevent unwanted hydrogen-deuterium exchange [22] [28].
Mixed solvent systems combining deuterium oxide with aprotic organic solvents can provide enhanced solubility for lipophilic substrates while maintaining access to the deuterium source [22] [28]. Common co-solvents include dimethyl sulfoxide, acetonitrile, and tetrahydrofuran, each offering different solubility profiles and reaction kinetics [22] [28].
| Solvent System | Deuterium Incorporation (%) | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| D2O (100%) | 92-98 | 70-75 | 6-12 |
| D2O/DMSO (3:1) | 88-94 | 80-85 | 8-16 |
| D2O/MeCN (2:1) | 85-90 | 85-90 | 12-24 |
| D2O/THF (4:1) | 82-88 | 88-92 | 16-32 |
The optimization of reaction time requires balancing the extent of deuterium incorporation against potential side reactions or product degradation [22] [39]. Kinetic studies of deuteration reactions typically reveal first-order behavior with respect to the substrate concentration, allowing for predictive modeling of reaction progress [22] [39].
Extended reaction times generally lead to higher deuterium incorporation but may also increase the formation of over-deuterated products or decomposition byproducts [22] [39]. Monitoring the reaction progress through periodic sampling and analysis enables optimization of the reaction endpoint [22] [39].
The analytical validation of deuterium substitution patterns in Carnidazole-d3 requires sophisticated spectroscopic and spectrometric techniques capable of distinguishing isotopic variants and quantifying deuterium incorporation [23] [25]. Multiple complementary analytical methods are employed to ensure comprehensive characterization of the deuterated product.
Nuclear magnetic resonance spectroscopy represents the primary technique for structural characterization and deuterium quantification in Carnidazole-d3 [20] [36]. Both proton nuclear magnetic resonance and deuterium nuclear magnetic resonance provide complementary information regarding the location and extent of deuterium incorporation [20] [36].
Proton nuclear magnetic resonance analysis of deuterated compounds reveals characteristic signal attenuation or complete disappearance of peaks corresponding to deuterated positions [20] [36]. The degree of signal reduction directly correlates with the extent of deuterium incorporation, enabling quantitative assessment of isotopic purity [20] [36].
Deuterium nuclear magnetic resonance spectroscopy provides direct observation of deuterium-containing positions within the molecular structure [36]. This technique employs deuterium-free solvents to avoid interference from the solvent signal, allowing for unambiguous identification of deuterated sites [36]. The chemical shifts in deuterium nuclear magnetic resonance closely mirror those observed in proton nuclear magnetic resonance, facilitating structural assignment [36].
| Position | 1H NMR Chemical Shift (ppm) | 2H NMR Chemical Shift (ppm) | Integration Ratio |
|---|---|---|---|
| Imidazole C-2 | 8.1-8.3 | 8.0-8.2 | 0.05-0.95 |
| Imidazole C-5 | 7.8-8.0 | 7.7-7.9 | 0.03-0.97 |
| Methyl Group | 2.4-2.6 | 2.3-2.5 | 0.02-0.98 |
| Ethyl Bridge | 3.6-4.2 | 3.5-4.1 | 0.10-0.90 |
High-resolution mass spectrometry provides precise molecular weight determination and isotopic distribution analysis for Carnidazole-d3 [23] [24]. Electrospray ionization mass spectrometry enables gentle ionization of the compound while preserving the deuterium labels [23].
The mass spectral analysis reveals characteristic isotopic patterns corresponding to different levels of deuterium incorporation [23] [24]. The molecular ion peak shifts by the number of incorporated deuterium atoms, with each deuterium substitution increasing the molecular weight by approximately 1.006 atomic mass units [23] [24].
Tandem mass spectrometry experiments provide additional structural information by examining the fragmentation patterns of deuterated and non-deuterated regions [23] [24]. This approach enables localization of deuterium atoms within specific molecular fragments, confirming the proposed substitution patterns [23] [24].
Liquid chromatography coupled with mass spectrometry offers enhanced analytical capabilities for isotopic purity assessment [22] [25]. This technique enables separation of isotopomers and isotopologues while providing detailed mass spectral information for each component [22] [25].
The chromatographic separation of deuterated variants typically requires specialized column chemistries or gradient conditions that can distinguish subtle differences in polarity or hydrogen bonding interactions [22] [25]. Reverse-phase liquid chromatography with deuterium oxide-containing mobile phases has proven effective for resolving isotopic mixtures [22] [25].
| Deuteration Level | Retention Time (min) | Molecular Ion m/z | Relative Abundance (%) |
|---|---|---|---|
| d0 (non-deuterated) | 12.3 | 245.27 | 2-5 |
| d1 | 12.4 | 246.28 | 5-10 |
| d2 | 12.5 | 247.28 | 10-15 |
| d3 (target compound) | 12.6 | 248.29 | 70-85 |
Gas chromatography-mass spectrometry provides complementary analytical information, particularly for volatile derivatives or after chemical modification of the carnidazole structure [24] [25]. This technique offers excellent separation efficiency and detailed fragmentation information [24] [25].
The thermal stability of Carnidazole-d3 must be evaluated prior to gas chromatography-mass spectrometry analysis to ensure that deuterium labels are retained during the vaporization process [24] [25]. Derivatization strategies may be employed to enhance volatility while preserving the isotopic integrity of the compound [24] [25].
Infrared spectroscopy provides valuable information regarding the vibrational characteristics of carbon-deuterium bonds compared to carbon-hydrogen bonds [13] [37]. The stretching frequencies of carbon-deuterium bonds typically appear at lower wavenumbers compared to their protiated counterparts, reflecting the increased mass of the deuterium atom [13] [37].
The analysis of infrared spectra enables identification of deuterated positions and assessment of deuterium incorporation efficiency [13] [37]. Characteristic frequency shifts for carbon-deuterium stretching modes provide confirmatory evidence for successful deuteration [13] [37].
Nuclear Magnetic Resonance Spectroscopy
Carnidazole-d3 exhibits distinctive nuclear magnetic resonance characteristics due to deuterium incorporation at the methyl ester position. The deuterated compound demonstrates observable chemical shift differences compared to the parent carnidazole structure [1] [2] [3]. Deuterium substitution typically results in upfield shifts in proton nuclear magnetic resonance spectra, with the deuterated methyl group showing characteristic isotope effects. The presence of three deuterium atoms creates a simplified splitting pattern in adjacent proton signals due to the reduced coupling constant of deuterium compared to hydrogen.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the deuterated carbon showing characteristic isotope shifts. The nitroimidazole ring carbons maintain their typical chemical shift ranges, while the thiocarbamic acid moiety exhibits signals consistent with the ester functionality [2] [3]. The deuterium incorporation can be quantitatively assessed through integration analysis, confirming the 97% deuteration level typical for analytical grade isotope-labeled compounds [4] [5].
Infrared Spectroscopy
Infrared spectroscopic analysis of Carnidazole-d3 reveals characteristic absorption bands that distinguish it from non-deuterated carnidazole. The most significant spectroscopic difference appears in the carbon-deuterium stretching region, where bands typically occur at 2100-2300 cm⁻¹, lower in frequency compared to carbon-hydrogen stretching modes [6] [7]. The nitroimidazole moiety exhibits characteristic nitro group stretches at approximately 1520-1350 cm⁻¹, while the thiocarbamic acid ester functionality shows carbonyl stretching around 1650-1700 cm⁻¹.
The deuteration does not significantly affect other functional group vibrations, maintaining the characteristic absorption patterns of the parent compound. This spectroscopic stability confirms that deuterium substitution preserves the essential structural features while providing isotopic labeling capabilities [7].
Mass Spectrometry
Mass spectrometric analysis provides the most definitive characterization of Carnidazole-d3. The compound exhibits a molecular ion peak at m/z 247.29, representing a mass shift of +3 daltons compared to carnidazole (244.27 daltons) [8] [9] [10]. This mass difference, designated as M+3, serves as the primary identification criterion for the deuterated analog and enables its use as an internal standard in quantitative mass spectrometric analyses [4] [5].
Fragmentation patterns in tandem mass spectrometry show similar pathways to the parent compound, with fragment ions shifted by the appropriate mass increments depending on deuterium retention. The stable isotope labeling enhances detection sensitivity and provides improved accuracy in biological matrix analyses through isotope dilution techniques [9] [10] [11]. The mass spectrometric behavior demonstrates excellent stability of the deuterium labels under typical ionization conditions.
Chromatographic Separation Characteristics
Carnidazole-d3 exhibits chromatographic behavior closely resembling its non-deuterated analog, with subtle differences attributable to the deuterium kinetic isotope effect. In reversed-phase high performance liquid chromatography systems, the compound typically elutes with slightly altered retention times compared to carnidazole, though these differences are generally minimal and may not be chromatographically resolved under standard conditions [12] [13] [5].
The compound demonstrates excellent compatibility with various chromatographic modes, including high performance liquid chromatography and ultra-high performance liquid chromatography systems. Mobile phase optimization typically employs acetonitrile-water mixtures with appropriate pH modification to achieve optimal peak shape and resolution [12] [11] [5]. The nitroimidazole chromophore provides excellent ultraviolet detection capabilities, with maximum absorption occurring around 254 nanometers.
Method Development Considerations
High performance liquid chromatography method development for Carnidazole-d3 requires consideration of its intended application as an analytical standard. For quantitative analyses, the method must provide adequate resolution from potential impurities and degradation products while maintaining sensitivity appropriate for the analytical requirements [13] [11].
Mobile phase composition significantly affects retention and peak quality. Acetonitrile-water systems with flow rates of 1.0-1.5 milliliters per minute typically provide optimal separation [12] [11]. Buffer systems may be employed to control pH and improve peak symmetry, particularly when analyzing complex biological matrices where matrix effects could impact chromatographic performance.
Detection wavelength selection at 254 nanometers provides maximum sensitivity for the nitroimidazole chromophore, though multiple wavelength monitoring can enhance method specificity [13] [11]. Mass spectrometric detection offers superior specificity and sensitivity, particularly valuable for trace-level determinations in biological samples [9] [10] [11].
Method Validation Parameters
Validated high performance liquid chromatography methods for Carnidazole-d3 demonstrate excellent linearity across relevant concentration ranges, with correlation coefficients typically exceeding 0.999 [12] [13]. Precision studies show relative standard deviations generally below 2% for both intraday and interday analyses, meeting requirements for analytical standard applications [12] [13].
Limits of detection and quantification vary depending on the detection system employed, with ultraviolet detection providing limits of quantification in the microgram per milliliter range, while mass spectrometric detection achieves nanogram per milliliter sensitivity [9] [10] [11]. Recovery studies in biological matrices demonstrate acceptable accuracy, typically ranging from 85-115% depending on sample preparation procedures [10] [11].